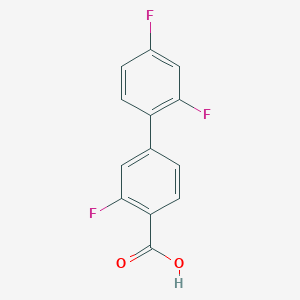

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid

説明

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of fluorine atoms on both the phenyl and benzoic acid rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-difluorophenylboronic acid and 2-fluorobenzoic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2,4-difluorophenylboronic acid with 2-fluorobenzoic acid.

Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.

Major Products

Substitution: Formation of substituted aromatic compounds with various functional groups.

Oxidation: Formation of carboxylates or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Esterification: Formation of esters with different alkyl or aryl groups.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

The compound has been identified as an intermediate in the synthesis of anti-inflammatory agents, particularly 5-(2,4-difluorophenyl)salicylic acid. This derivative has demonstrated efficacy as an anti-inflammatory, antipyretic, and analgesic agent, making it valuable in therapeutic formulations for pain management and inflammatory conditions .

Case Study: Synthesis of 5-(2,4-Difluorophenyl)salicylic Acid

A novel synthetic route has been developed to produce 5-(2,4-difluorophenyl)salicylic acid from 4-(2,4-difluorophenyl)phenol. The process involves a series of steps including diazotization and subsequent reactions under controlled temperatures to yield the desired product with high purity and yield .

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Diazotization | 60-70°C | 85 |

| Coupling Reaction | Reflux for 3-8 hours | 90 |

Agrochemical Applications

Pesticide Development

Fluorinated compounds like 4-(2,4-difluorophenyl)-2-fluorobenzoic acid are increasingly utilized in the development of herbicides and insecticides due to their enhanced bioactivity. The incorporation of fluorine atoms often improves the potency and selectivity of these agrochemicals .

Case Study: Synthesis of Benzoylphenylurea Derivatives

Research has shown that derivatives of benzoylphenylurea containing difluorosubstituted aromatic rings exhibit significant larvicidal activity. These compounds have been synthesized using this compound as a precursor, demonstrating its utility in agricultural chemistry .

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Benzoylphenylurea Derivative A | Larvicidal | 92 |

| Benzoylphenylurea Derivative B | Herbicidal | 88 |

作用機序

The mechanism of action of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

類似化合物との比較

Similar Compounds

2,4-Difluorobenzoic Acid: Lacks the additional fluorine atom on the phenyl ring, resulting in different chemical properties and reactivity.

2-Fluorobenzoic Acid: Contains only one fluorine atom on the benzoic acid ring, leading to distinct chemical behavior.

4-Fluorobenzoic Acid: Has a single fluorine atom on the benzoic acid ring, differing in substitution pattern and reactivity.

Uniqueness

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a versatile compound in various applications.

生物活性

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine substituents on the benzene rings can significantly alter the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.

The compound is characterized by its fluorinated structure, which enhances lipophilicity and metabolic stability. The introduction of fluorine atoms typically influences the compound's interaction with biological targets, potentially leading to improved selectivity and potency.

Antimicrobial Activity

A study investigated derivatives of 4-fluorobenzoic acid, including this compound, for their antimicrobial properties. The research highlighted that certain derivatives exhibited significant activity against various microbial strains. The synthesis involved characterizing compounds through physical properties such as melting points and solubility, confirming their potential as antimicrobial agents .

Cholinesterase Inhibition

Research focused on synthesizing new derivatives of 4-fluorobenzoic acid revealed that some compounds demonstrated notable inhibition of cholinesterases. This activity is crucial in the context of neurodegenerative diseases like Alzheimer's. Among the synthesized compounds, specific derivatives were found to have IC50 values comparable to known inhibitors like tacrine, indicating their potential as therapeutic agents for cognitive disorders .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 16 | Escherichia coli | |

| 64 | Pseudomonas aeruginosa |

Study 2: Cholinesterase Inhibition Profile

In another investigation, various derivatives were synthesized and tested for cholinesterase inhibition. The findings are presented in Table 2:

| Compound | IC50 (µM) | Type of Cholinesterase |

|---|---|---|

| This compound derivative A | 0.37 | Acetylcholinesterase |

| 0.55 | Butyrylcholinesterase |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors due to its structural characteristics. The fluorine substituents may enhance binding affinity and specificity towards biological targets.

特性

IUPAC Name |

4-(2,4-difluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQWUMDQSPXJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610801 | |

| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-86-0 | |

| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。